molecular formula C21H22N4O3S B14092027 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14092027
M. Wt: 410.5 g/mol
InChI Key: CUZRQSIUMCIFKU-UHFFFAOYSA-N
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Description

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Benzothiophene Ring: This step involves the cyclization of a suitable precursor, such as 2-bromoethyl benzene, with sulfur to form the benzothiophene ring.

    Introduction of Pyrazole Moiety: The pyrazole ring is introduced through a reaction with hydrazine and an appropriate diketone.

    Coupling to Form Carboxamide: The final step involves coupling the benzothiophene-pyrazole intermediate with an ethylcarbamoyl chloride to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or biological effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3S/c1-2-22-20(28)18-13-8-4-6-10-17(13)29-21(18)23-19(27)15-11-14(24-25-15)12-7-3-5-9-16(12)26/h3,5,7,9,11,26H,2,4,6,8,10H2,1H3,(H,22,28)(H,23,27)(H,24,25)

InChI Key

CUZRQSIUMCIFKU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O

Origin of Product

United States

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